molecular formula C21H25ClN2O4 B3459477 [4-(4-CHLOROBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE

[4-(4-CHLOROBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B3459477
M. Wt: 404.9 g/mol
InChI Key: IJMWMKKFSIJAJX-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a 4-chlorobenzyl group and a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorobenzyl)piperazinomethanone typically involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Substituted piperazine derivatives are the primary products.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)piperazinomethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s piperazine ring can interact with neurotransmitter receptors, while the trimethoxyphenyl group can enhance binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-(3-Chlorobenzyl)piperazinylmethanone
  • 4-(4-Chlorobenzyl)piperazinylmethanone
  • 4-(4-Chlorobenzyl)piperazinylmethanone

Uniqueness: The uniqueness of 4-(4-chlorobenzyl)piperazinomethanone lies in its specific substitution pattern, which can influence its binding properties and biological activity. The presence of the 4-chlorobenzyl group and the 3,4,5-trimethoxyphenyl group provides a distinct electronic and steric environment that can enhance its interaction with specific molecular targets .

Properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-10-8-23(9-11-24)14-15-4-6-17(22)7-5-15/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMWMKKFSIJAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-CHLOROBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-CHLOROBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE

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